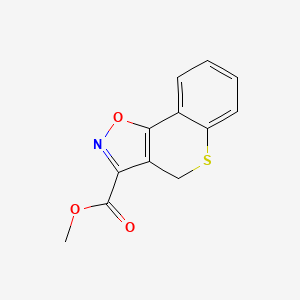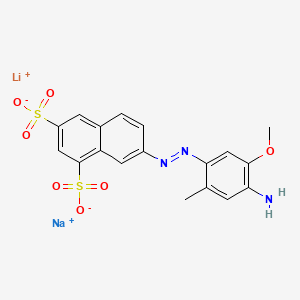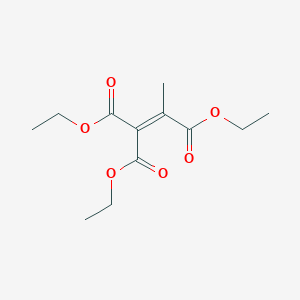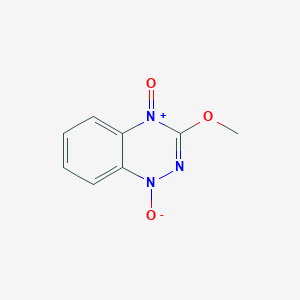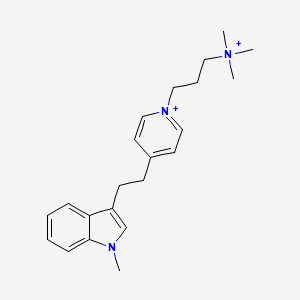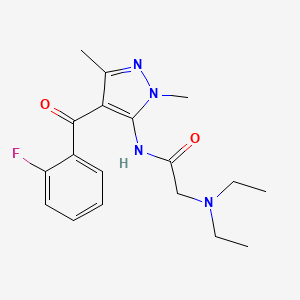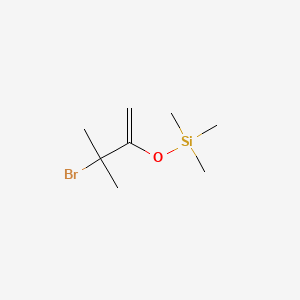
Silane, (2-bromo-2-methyl-1-methylenepropoxy)trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, (2-bromo-2-methyl-1-methylenepropoxy)trimethyl- is a chemical compound with the molecular formula C8H17BrOSi. It is a derivative of silane, characterized by the presence of a bromine atom, a methyl group, and a methylenepropoxy group attached to a trimethylsilane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (2-bromo-2-methyl-1-methylenepropoxy)trimethyl- typically involves the reaction of trimethylsilyl bromide with appropriate organic substrates under controlled conditions. One common method is the reaction of trimethylsilyl bromide with 2-methyl-1-methylenepropoxy derivatives in the presence of a base . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Silane, (2-bromo-2-methyl-1-methylenepropoxy)trimethyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction Reactions: Reduction can lead to the removal of the bromine atom, resulting in the formation of simpler silane derivatives
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium hydride), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of silane derivatives, while oxidation reactions can produce silane oxides .
Scientific Research Applications
Silane, (2-bromo-2-methyl-1-methylenepropoxy)trimethyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the modification of biomolecules for various biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials, including coatings and adhesives
Mechanism of Action
The mechanism of action of Silane, (2-bromo-2-methyl-1-methylenepropoxy)trimethyl- involves its ability to form stable carbon-silicon bonds. This property makes it a valuable reagent in organic synthesis. The bromine atom in the compound can act as a leaving group, facilitating nucleophilic substitution reactions. The trimethylsilane core provides stability and enhances the reactivity of the compound .
Comparison with Similar Compounds
Similar Compounds
Silane, (2-bromo-1-methylenepropoxy)trimethyl-: Similar in structure but with different substitution patterns.
Bromotrimethylsilane: A simpler compound with a bromine atom directly attached to the silicon atom.
Uniqueness
Silane, (2-bromo-2-methyl-1-methylenepropoxy)trimethyl- is unique due to the presence of both a bromine atom and a methylenepropoxy group, which confer distinct reactivity and stability compared to other silane derivatives. This makes it particularly useful in specialized synthetic applications .
Properties
CAS No. |
69278-36-0 |
|---|---|
Molecular Formula |
C8H17BrOSi |
Molecular Weight |
237.21 g/mol |
IUPAC Name |
(3-bromo-3-methylbut-1-en-2-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C8H17BrOSi/c1-7(8(2,3)9)10-11(4,5)6/h1H2,2-6H3 |
InChI Key |
YLVXNFVQTUVUIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=C)O[Si](C)(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


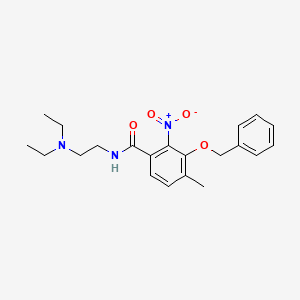
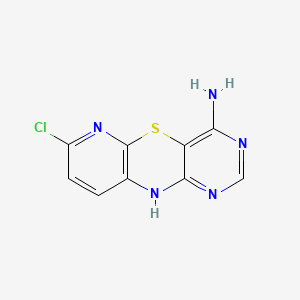
![4-phenyl-4H-thieno[3,2-c]chromene-2-carboxylic acid](/img/structure/B12806561.png)

